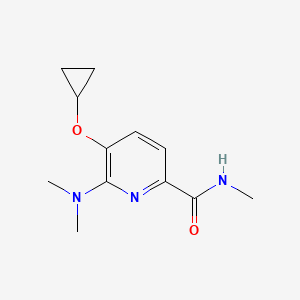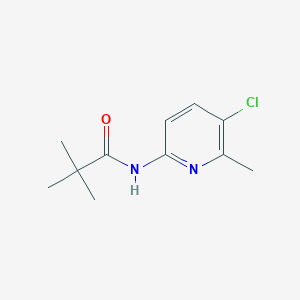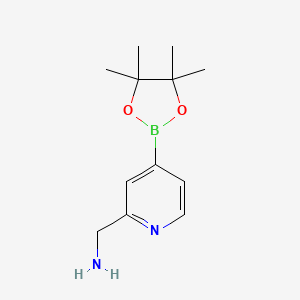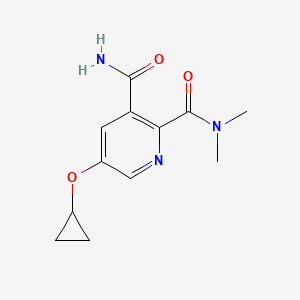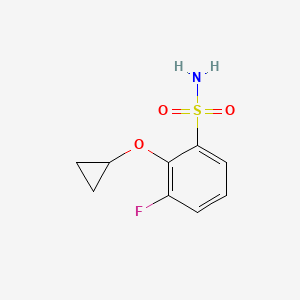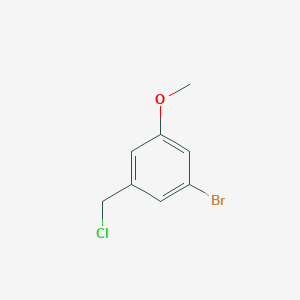
1-Bromo-3-(chloromethyl)-5-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(chloromethyl)-5-methoxybenzene is an organic compound with the molecular formula C8H8BrClO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a chloromethyl group, and a methoxy group
Métodos De Preparación
The synthesis of 1-Bromo-3-(chloromethyl)-5-methoxybenzene typically involves the bromination and chloromethylation of 5-methoxybenzene. One common method includes the following steps:
Bromination: 5-Methoxybenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position on the benzene ring.
Chloromethylation: The brominated product is then subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride. This introduces the chloromethyl group at the meta position relative to the bromine atom.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.
Análisis De Reacciones Químicas
1-Bromo-3-(chloromethyl)-5-methoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the bromine or chloromethyl group is replaced by other nucleophiles. Common reagents include sodium hydroxide, potassium cyanide, and amines.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the halogen atoms, typically using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Bromo-3-(chloromethyl)-5-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(chloromethyl)-5-methoxybenzene involves its ability to undergo nucleophilic substitution reactions, forming covalent bonds with nucleophiles. This property makes it useful in the study of enzyme inhibition, where it can bind to the active site of enzymes and inhibit their activity. The molecular targets and pathways involved depend on the specific biological system being studied.
Comparación Con Compuestos Similares
1-Bromo-3-(chloromethyl)-5-methoxybenzene can be compared with other similar compounds, such as:
1-Bromo-3-(chloromethyl)-benzene: Lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.
1-Bromo-3-(methoxymethyl)-5-methoxybenzene: Contains an additional methoxy group, which can influence its reactivity and solubility.
1-Chloro-3-(chloromethyl)-5-methoxybenzene:
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for various applications in scientific research.
Propiedades
Fórmula molecular |
C8H8BrClO |
|---|---|
Peso molecular |
235.50 g/mol |
Nombre IUPAC |
1-bromo-3-(chloromethyl)-5-methoxybenzene |
InChI |
InChI=1S/C8H8BrClO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,5H2,1H3 |
Clave InChI |
ATGXVNISOJUVOH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


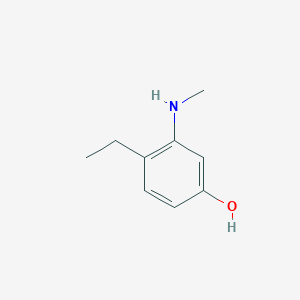
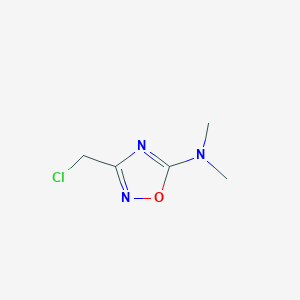
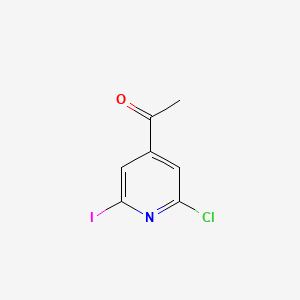

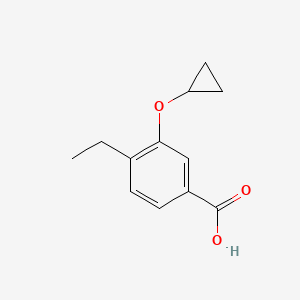
![4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14846194.png)
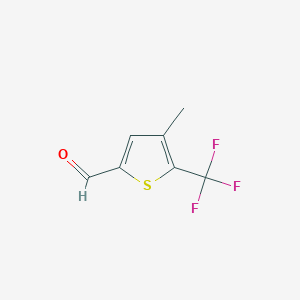
![Methyl 6-[2-[(tert-butoxycarbonyl)amino]ethyl]-4-formylpyridine-2-carboxylate](/img/structure/B14846216.png)
